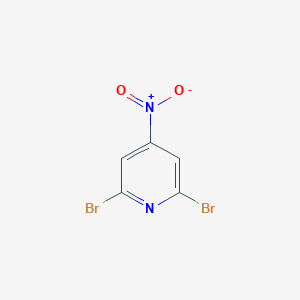

2,6-Dibromo-4-nitropyridine

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

2,6-dibromo-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O2/c6-4-1-3(9(10)11)2-5(7)8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPATZUHJFQGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70581316 | |

| Record name | 2,6-Dibromo-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175422-04-5 | |

| Record name | 2,6-Dibromo-4-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175422-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIBROMO-4-NITRO-PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dibromo 4 Nitropyridine and Its N Oxide

Established Synthetic Routes and Reaction Mechanisms

The foundational methods for synthesizing these compounds involve direct functionalization of a pre-substituted pyridine (B92270) ring or building the functionality around a pyridine N-oxide core, which offers distinct advantages in directing incoming electrophiles.

Direct nitration of 2,6-dibromopyridine (B144722) is a primary route to obtain 2,6-dibromo-4-nitropyridine. While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, the presence of two deactivating bromine atoms at the 2- and 6-positions further reduces reactivity but directs incoming electrophiles primarily to the C-3 or C-4 positions. The nitration of 2,6-dihalopyridines often requires forceful conditions. A common method involves using a mixture of nitric acid and sulfuric acid. google.com Research into the analogous 2,6-dichloropyridine (B45657) has shown that using oleum (B3057394) (fuming sulfuric acid) as the reaction medium can facilitate the reaction, allowing for lower molar ratios of nitric acid and reducing the evolution of hazardous nitrogen oxide fumes. google.com

Another approach involves the use of nitronium tetrafluoroborate (B81430) (NO₂BF₄) for the C-nitration of 2,6-dihalopyridines like 2,6-dibromopyridine. researchgate.netepa.gov This reagent can achieve nitration where standard protic methods might fail or be inefficient. researchgate.net The synthesis of 3-nitropyridine, for instance, can be achieved through the nitration of 2,6-dibromopyridine followed by a subsequent debromination step, highlighting the viability of C-nitration on this substrate. wikipedia.org

The use of a pyridine N-oxide intermediate is a powerful and widely employed strategy for the synthesis of 4-nitro-substituted pyridines due to its influence on the ring's electronic properties. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly directing nitration to the 4-position. researchgate.net

The typical sequence involves the initial oxidation of 2,6-dibromopyridine to 2,6-dibromopyridine N-oxide. This oxidation can be challenging due to the electron-withdrawing nature of the bromine atoms, but can be accomplished using strong oxidizing agents like peroxytrifluoroacetic acid. abertay.ac.uk Once formed, the 2,6-dibromopyridine N-oxide is an excellent intermediate that can be readily nitrated. researchgate.netresearchgate.net The structure of the dibromo-N-oxide was definitively proven by its successful conversion to this compound N-oxide. researchgate.net This N-oxide product can then be deoxygenated, if desired, to yield the target this compound.

Regioselectivity is a cornerstone of pyridine chemistry, and the synthesis of this compound is a prime example. The choice of synthetic route dictates the control over the substitution pattern.

N-Oxide Directed Nitration : The synthesis via a pyridine N-oxide intermediate is highly regioselective for the 4-position. The N-oxide functionality acts as an activating group and strongly directs the incoming nitro group to the para-position (C-4), even when other positions are sterically accessible. researchgate.net This makes it the preferred method when unambiguous synthesis of the 4-nitro isomer is required.

Substituent Directed Nitration : In the direct nitration of 2,6-dibromopyridine, the regioselectivity is governed by the existing bromo substituents. As ortho-, para-directing groups (though deactivating), they direct the electrophilic nitronium ion to the available C-3, C-4, and C-5 positions. The C-4 position is electronically favored, leading to the formation of the desired this compound isomer, although other isomers may also be formed.

Advanced Synthetic Modifications and Optimization

Efforts to improve the synthesis of this compound have focused on the use of catalytic systems and the fine-tuning of reaction conditions to enhance yield, purity, and safety.

Several catalytic systems have been developed to improve the efficiency and conditions of the synthesis. For the direct nitration of 2,6-dihalopyridines, the use of oleum can be considered a catalytic improvement as the in-situ formation of a complex with SO₃ facilitates the reaction. google.com Another documented method for the nitration of 2,6-dichloropyridine employs sulfamic acid as a catalyst, which allows for a stable and high-yielding process. google.com

In the one-step synthesis of halogenated-4-nitropyridine-N-oxides, a cocktail of catalysts including acetic anhydride (B1165640), concentrated sulfuric acid, and maleic anhydride is used to promote the initial oxidation reaction. google.com The subsequent nitration is accelerated by the addition of sodium nitrate. google.com

Optimizing reaction parameters is crucial for maximizing product yield and minimizing side reactions. For the synthesis of this compound and its N-oxide, several key optimizations have been reported.

A patented process for nitrating 2,6-dichloropyridine using oleum specifies heating the mixture at temperatures between 68°C and 134°C, which successfully produces the desired product while minimizing the release of toxic nitrogen oxides. google.com An alternative method using sulfamic acid as a catalyst reports stable yields above 80% with reaction temperatures ranging from 20-150°C for 10-40 hours. google.com

The development of a one-step oxidation and nitration process for producing halogenated 4-nitropyridine-N-oxides represents a significant optimization, reportedly increasing the yield by more than 10% and halving the reaction time compared to conventional two-step procedures. google.com The choice of nitrating agent can also dramatically influence the outcome; for example, using tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (TBAN-TFAA) can lead to exclusive nitration at different positions compared to classical KNO₃-H₂SO₄ conditions in other heterocyclic systems, demonstrating the power of reagent choice in optimizing regioselectivity. nih.gov

The following table summarizes various reported reaction conditions for the synthesis of 2,6-dihalo-3/4-nitropyridines.

| Starting Material | Reagents | Catalyst/Medium | Temperature | Yield | Product |

| 2,6-Dichloropyridine | Nitric Acid | 65% Oleum | 68-134°C | 77% (corrected) | 2,6-Dichloro-3-nitropyridine |

| 2,6-Dichloropyridine | Nitric Acid | Sulfamic Acid | 20-150°C | >80% | 2,6-Dichloro-3-nitropyridine |

| Halogenated Pyridine | Hydrogen Peroxide, Nitrating Agent | Acetic Anhydride, H₂SO₄, etc. | Not specified | >10% increase vs. routine | Halogenated-4-nitropyridine-N-oxide |

Reactivity and Reaction Pathways of 2,6 Dibromo 4 Nitropyridine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is a principal reaction pathway for 2,6-dibromo-4-nitropyridine. The pyridine (B92270) nitrogen, along with the powerful electron-withdrawing effects of the nitro group and bromine atoms, significantly lowers the electron density of the aromatic ring, making it a prime target for nucleophiles. alchempharmtech.com This reaction is mechanistically distinct from SN1 and SN2 reactions and proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub

The bromine atoms at the C-2 and C-6 positions are excellent leaving groups and are the primary sites for nucleophilic attack. The positions ortho and para to the ring nitrogen (C-2, C-6, and C-4) are inherently activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com The presence of the additional, strongly deactivating nitro group at the C-4 position further enhances the electrophilicity of the ring, making substitution at the C-2 and C-6 positions particularly favorable. alchempharmtech.com

A variety of nucleophiles can displace the bromide ions. For instance, reactions with amines are commonly used to introduce new nitrogen-containing substituents onto the pyridine ring. youtube.com Alkoxy groups have also been shown to substitute the bromine atoms under basic conditions.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at C-2/C-6 This table is illustrative and based on general principles of pyridine reactivity.

| Nucleophile (Nu) | Reagent Example | Product (assuming monosubstitution) |

| Amine | R-NH₂ | 2-Amino-6-bromo-4-nitropyridine |

| Alkoxide | RO⁻ (e.g., CH₃O⁻) | 2-Bromo-6-methoxy-4-nitropyridine |

| Thiolate | RS⁻ | 2-Bromo-4-nitro-6-(alkylthio)pyridine |

| Hydroxide | NaOH | 6-Bromo-4-nitro-2-pyridone |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on this compound are generally disfavored. The pyridine ring itself is inherently electron-deficient compared to benzene (B151609), making it less reactive towards electrophiles. This effect is compounded significantly by the presence of three strong electron-withdrawing substituents.

In the unlikely event of an electrophilic attack, the regioselectivity would be governed by the directing effects of the existing substituents. The pyridine nitrogen deactivates the ring, particularly at the α (C-2, C-6) and γ (C-4) positions. The bromine and nitro groups are also strongly deactivating and are typically meta-directors on a benzene ring. alchempharmtech.com In this substituted pyridine, all positions are heavily deactivated. An electrophile would most likely attack the least deactivated position available, which is the C-3 or C-5 position. However, forcing an electrophile onto this electron-poor system would require extremely harsh reaction conditions.

Given the electronic nature of this compound, there is a strong preference for nucleophilic substitution over electrophilic substitution. The molecule's high electrophilicity makes it an excellent substrate for attack by nucleophiles, a pathway that is energetically favorable. Conversely, its electron-poor nature makes it a very poor substrate for attack by electrophiles. Therefore, in a competitive environment, nucleophilic aromatic substitution at the C-2 and C-6 positions will be the overwhelmingly dominant reaction pathway.

Reduction and Oxidation Reactions of the Pyridine Ring and Substituents

The substituents on the pyridine ring also dictate its behavior under reducing and oxidizing conditions.

The most common reduction reaction for this molecule involves the nitro group. The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents. A relevant study describes the reduction of the analogous compound, this compound-1-oxide, to 4-amino-2,6-dibromopyridine using iron powder in acetic acid. rsc.org Similar conditions, such as catalytic hydrogenation or other metal/acid combinations (e.g., Fe/HCl), are effective for the reduction of aryl nitro groups and would be expected to work for this compound. ambeed.com

Table 2: Reduction of the Nitro Group

| Starting Material | Reducing Agent(s) | Product |

| This compound | Fe, Acetic Acid | 4-Amino-2,6-dibromopyridine |

| This compound | H₂, Pd/C | 4-Amino-2,6-dibromopyridine |

The pyridine ring itself is relatively resistant to oxidation due to its electron-deficient character, an effect enhanced by the deactivating substituents. Strong oxidizing conditions would be required to degrade the ring. Similarly, reduction of the pyridine ring itself (hydrogenation) is possible but typically requires high pressure and catalysts, and the reduction of the nitro group would occur under much milder conditions.

Nitro Group Reduction to Amino Derivatives

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that yields 2,6-dibromo-4-aminopyridine, a valuable intermediate for further functionalization. This conversion can be achieved through several established methods, each with its own set of conditions and reagents.

One common approach involves catalytic hydrogenation. While specific conditions for this compound are not extensively detailed in the provided literature, the general method for reducing aromatic nitro groups often employs catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. organic-chemistry.org

Another effective method utilizes metals in acidic media. For instance, the reduction of nitroarenes can be accomplished using iron powder in acetic acid. bme.hu This method is often preferred for its mildness and selectivity. The reduction of the related 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) has been successfully carried out using iron in a mixture of ethanol, water, and hydrochloric acid. orgsyn.org

The use of tin(II) chloride (SnCl₂) in a suitable solvent is another viable option for the reduction of aromatic nitro compounds. orgsyn.org Additionally, sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, serves as an inexpensive and safe reducing agent for converting aromatic nitro compounds to their corresponding anilines. organic-chemistry.orgorganic-chemistry.org Its application in the reduction of nitroaromatics on solid supports has also been explored. researchgate.net

Table 1: Methods for the Reduction of Aromatic Nitro Groups Applicable to this compound

| Reagent System | General Conditions | Product | Reference |

| Fe / Acetic Acid | Heating | 2,6-Dibromo-4-aminopyridine | bme.hu |

| SnCl₂ / HCl | Varies | 2,6-Dibromo-4-aminopyridine | orgsyn.org |

| Na₂S₂O₄ | Aqueous or biphasic media | 2,6-Dibromo-4-aminopyridine | organic-chemistry.orgorganic-chemistry.org |

| H₂ / Pd/C | Hydrogen atmosphere, various solvents | 2,6-Dibromo-4-aminopyridine | organic-chemistry.org |

N-Oxide Formation and Deoxygenation

The formation of an N-oxide from this compound introduces a new reactive site and modifies the electronic properties of the pyridine ring. The resulting this compound N-oxide is a versatile intermediate in its own right. stackexchange.com

The synthesis of this compound N-oxide can be achieved by the nitration of 2,6-dibromopyridine-N-oxide. nih.gov Alternatively, it can be prepared from this compound through oxidation. Research has shown that the N-oxide functionality, in conjunction with the two bromine atoms and the nitro group, creates a highly electrophilic aromatic system that is particularly susceptible to nucleophilic attack.

The deoxygenation of pyridine N-oxides is a crucial step to restore the pyridine ring after the N-oxide has served its synthetic purpose. A common reagent for this transformation is phosphorus trichloride (B1173362) (PCl₃). bme.hunih.govresearchgate.net The reaction with PCl₃ is generally efficient for the removal of the oxygen atom from the pyridine N-oxide. stackexchange.comresearchgate.net While PCl₃ typically leads to simple deoxygenation, the use of phosphorus oxychloride (POCl₃) can result in chlorination at the C-2 position of the pyridine ring. stackexchange.comwikipedia.org Other reagents reported for the deoxygenation of pyridine N-oxides include triphenylphosphine (B44618) (PPh₃), Raney Nickel with hydrogen, and iron in acetic acid. bme.hu

Table 2: Reagents for N-Oxide Formation and Deoxygenation

| Transformation | Reagent | Substrate | Product | Reference |

| N-Oxide Formation | Nitrating Agent | 2,6-Dibromopyridine-N-oxide | This compound N-oxide | nih.gov |

| N-Oxide Formation | Oxidizing Agent | This compound | This compound N-oxide | |

| Deoxygenation | PCl₃ | 2,6-Disubstituted pyridine N-oxide | 2,6-Disubstituted pyridine | nih.gov |

| Deoxygenation | PCl₃ | Pyridine N-oxide | Pyridine | bme.huresearchgate.net |

Cross-Coupling Reactions

The bromine atoms at the 2 and 6 positions of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of a wide array of substituted pyridines. The electronic environment of the pyridine ring, influenced by the nitro group, plays a significant role in the regioselectivity of these reactions.

Suzuki-Miyaura Coupling and Related Processes

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is a powerful tool for creating biaryl structures. libretexts.orgdiva-portal.orgrsc.org In the context of di- and tri-substituted pyridines, the regioselectivity of the Suzuki-Miyaura coupling is a key consideration. For instance, in the coupling of 2,6-dichloro-3-nitropyridine, the presence of the nitro group at the 3-position directs the coupling to the C-4 position. nih.gov In contrast, for 2,6-dichloropyridines with a trifluoromethyl group at the 3-position, the coupling selectively occurs at the C-2 position. nih.gov

For 2,6-dibromopyridine (B144722), selective mono-arylation has been achieved using N-heterocyclic carbene ligands with palladium catalysis. rsc.org The synthesis of 2,6-bis(4-bromophenyl)pyridine has been reported, which can then undergo further reactions. nih.gov While direct examples of Suzuki-Miyaura coupling with this compound are not extensively detailed in the provided literature, the principles of regioselectivity observed in similar systems suggest that the reaction would be feasible and that the electronic influence of the nitro group would be a determining factor in the site of coupling. The reaction would likely proceed at the bromine positions, with the potential for both mono- and di-arylation depending on the reaction conditions.

Table 3: Factors Influencing Regioselectivity in Suzuki-Miyaura Coupling of Substituted Pyridines

| Substrate | Substituent at C-3 | Position of Coupling | Reference |

| 2,6-Dichloropyridine (B45657) | -NO₂ | C-4 | nih.gov |

| 2,6-Dichloropyridine | -CF₃ | C-2 | nih.gov |

| 2,6-Dibromopyridine | - | C-2 (mono-arylation) | rsc.org |

Stille Coupling and Other Metal-Catalyzed Reactions

The Stille coupling reaction, which utilizes organotin reagents, is another important method for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.orgmychemblog.comlibretexts.org It has been noted that the Stille reaction can be employed with nitro halopyridines. bme.hu The general mechanism involves the oxidative addition of the organic halide to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.orglibretexts.org

Other significant metal-catalyzed reactions applicable to aryl halides like this compound include the Heck and Sonogashira couplings. The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgchim.itmdpi.comnih.gov The Sonogashira coupling, on the other hand, is the reaction of an aryl or vinyl halide with a terminal alkyne, typically catalyzed by a palladium-copper system. libretexts.orgorganic-chemistry.orgresearchgate.netmdpi.comnih.gov The regioselectivity of the Sonogashira reaction on di-substituted substrates is often dictated by the reactivity of the halide, with iodides being more reactive than bromides. libretexts.org For substrates with identical halides, the coupling tends to occur at the more electrophilic site. libretexts.org The cross-coupling of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes has been reported, highlighting the utility of this reaction for functionalizing nitropyridine systems. researchgate.net

Table 4: Overview of Other Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Reference |

| Stille Coupling | Organic Halide + Organotin Reagent | Palladium(0) | organic-chemistry.orgwikipedia.orgmychemblog.comlibretexts.org |

| Heck Reaction | Organic Halide + Alkene | Palladium(0) | organic-chemistry.orgchim.itmdpi.comnih.gov |

| Sonogashira Coupling | Organic Halide + Terminal Alkyne | Palladium(0) / Copper(I) | libretexts.orgorganic-chemistry.orgresearchgate.netmdpi.comnih.gov |

Derivatization and Functionalization Strategies

Synthesis of Substituted Pyridine (B92270) Analogs

2,6-Dibromo-4-nitropyridine serves as an excellent starting point for producing a range of substituted pyridines through the selective replacement of its functional groups.

The bromine atoms at the C2 and C6 positions of this compound are susceptible to displacement by various nucleophiles, including alkoxides and amines, via nucleophilic aromatic substitution (SNAr). libretexts.org The strong electron-withdrawing effect of the nitro group at the C4 position activates the halogenated positions for this type of reaction.

For instance, reactions with alkoxides, such as sodium methoxide, lead to the formation of alkoxy derivatives like 2,6-dibromo-4-methoxypyridine (B39753) under basic conditions. Similarly, amination can be achieved by reacting the compound with primary or secondary amines. A documented example is the SNAr reaction with 2-dimethylaminoethanol in the presence of potassium carbonate, which yields the corresponding ether-amine derivative. rsc.org The N-oxide variant of the compound is also highly reactive towards amination and alkoxylation. researchgate.net These reactions provide a direct route to functionalized pyridine cores that are valuable in medicinal and materials chemistry.

| Reaction Type | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkoxylation | Alkoxides (e.g., Sodium Methoxide) | Basic conditions | Alkoxy-substituted pyridine | |

| Amination | Primary/Secondary Amines (e.g., 2-dimethylaminoethanol) | Base (e.g., K₂CO₃) | Amino-substituted pyridine | rsc.org |

| Amination (N-Oxide Analog) | Ammonia, Primary/Secondary Amines | Polar solvents (e.g., DMSO, ethanol) | Diamino-nitropyridine-N-oxide derivatives |

A significant application of this compound is its use as a precursor for the regioselective synthesis of triamino- and diaminopyridine derivatives. researchgate.netresearchgate.net A general and adaptable route allows for the creation of unsymmetrical 2,4,6-trisubstituted aminopyridines in a sequence of four to five steps. researchgate.netresearchgate.net

The synthetic strategy typically involves a sequence of nucleophilic aromatic substitutions and reductions. The process can be controlled to produce all three different regioisomers of a 2,4,6-triamino-substituted pyridine. researchgate.netresearchgate.net An alternative pathway involves the reduction of the nitro group in this compound to an amine, yielding 2,6-dibromo-4-aminopyridine, which can then undergo further functionalization. e-bookshelf.de The N-oxide of this compound is also a key intermediate in synthetic routes to compounds like 4-amino-2,6-dibromopyridine. researchgate.net

| Starting Material | Key Steps | Intermediate/Product | Significance | Reference |

|---|---|---|---|---|

| This compound | Sequential amination and reduction | Unsymmetrical 2,4,6-triaminopyridines | Provides access to all three regioisomers of triaminopyridines. | researchgate.netresearchgate.net |

| 2,6-Dibromopyridine-N-oxide | Nitration, then conversion | This compound-N-oxide | Intermediate for 4-amino-2,6-dibromopyridine. | researchgate.net |

| 2,4-Dibromopyridine-N-oxide | Regioselective 2,6-diamination | 2,6-Diamino-4-bromopyridine | A safer, alternative route to key diamino derivatives. | researchgate.netresearchgate.net |

Construction of Fused Heterocyclic Systems

The reactive sites on this compound make it a suitable, though not always directly cited, precursor for constructing fused heterocyclic systems. Polyhalogenated pyridines are common starting materials for building complex, fused architectures like carbolines and indoloquinoxalines through sequential palladium-catalyzed cross-coupling reactions. uni-rostock.de For example, dibromopyridines can undergo site-selective Suzuki-Miyaura reactions followed by intramolecular C-N coupling to form fused rings. uni-rostock.de

Furthermore, the reductive cyclization of nitro compounds is a known method for synthesizing fused nitrogen heterocycles like indoles. beilstein-journals.org This suggests a pathway where the nitro group of this compound is reduced to an amine, which can then participate in an intramolecular cyclization by reacting with a substituent introduced at one of the bromo positions. This approach is used to generate indolizines from appropriately substituted pyridine derivatives. rsc.org While specific examples starting directly from this compound are not prominent in the literature, its functional groups are ideal for these established synthetic strategies toward fused systems.

Design and Synthesis of Advanced Molecular Architectures

This compound serves as a key building block in the synthesis of advanced molecular architectures, including functional materials for electronics and supramolecular chemistry. chemimpex.comgoogle.com Its derivatives have been incorporated into complex systems designed for specific functions, such as molecular sensing and light-emitting materials.

One notable application is in the creation of fluorescent sensors. A derivative of this compound was used to synthesize a turn-on fluorescent sensor that is selective for chloride anions in aqueous solutions. rsc.org In the field of materials science, it has been used as an intermediate in the synthesis of 2,3-bis(1,2,3-triazol-4-yl)picolinamide (btp) ligands. cam.ac.uk These ligands are then copolymerized to form hydrogels that exhibit strong luminescence upon coordination with lanthanide ions like Tb(III) and Eu(III). cam.ac.uk Additionally, the compound is a precursor for synthesizing terpyridine-containing diamine monomers, which can be polymerized to create materials with effective metal-coordinating properties for applications in macromolecular chemistry. google.com These examples highlight the compound's role in constructing sophisticated molecules with tailored properties for advanced applications. chemimpex.comaau.dk

| Molecular Architecture | Role of this compound | Application | Reference |

|---|---|---|---|

| Turn-on Fluorescent Anion Sensor | Core scaffold for the sensor molecule, functionalized via Sonogashira cross-coupling and SNAr. | Selective detection of chloride ions in aqueous media. | rsc.org |

| Luminescent Lanthanide Hydrogels | Intermediate in a multi-step synthesis of a polymerizable btp ligand. | Formation of soft materials with strong, tunable light emission. | cam.ac.uk |

| Terpyridine-based Polymer Monomers | Starting material for the synthesis of a 4′-(3,5-Diaminophenyl)-2,2′:6′,2′′-terpyridine monomer. | Creating polymers with metal-coordinating side chains for advanced materials. | google.com |

Spectroscopic Characterization Methodologies for Reaction Monitoring and Product Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2,6-dibromo-4-nitropyridine. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the substitution pattern on the pyridine (B92270) ring can be definitively confirmed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by a singlet in the aromatic region. The two equivalent protons at the C-3 and C-5 positions are significantly deshielded due to the strong electron-withdrawing effects of the two bromine atoms and the nitro group. This results in a downfield chemical shift, a key indicator of the highly electron-deficient nature of the pyridine ring. In a related compound, this compound-1-oxide, the protons at positions 2 and 6 resonate as a singlet in the range of δ 8.5–9.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure. Key signals correspond to the carbon atoms of the pyridine ring. The carbons bonded to the bromine atoms (C-2 and C-6) and the carbon attached to the nitro group (C-4) exhibit characteristic downfield shifts. For instance, in this compound-1-oxide, the N-oxide-bearing carbon appears around δ 140 ppm, while the nitro-substituted carbon is observed near δ 150 ppm. In a similar compound, 2,6-dibromo pyridin-4-yl-N-nitroamine, the ¹³C NMR spectrum shows signals at δ 152.1 (C-Br), 144.3 (C-NO₂), and 122.8 (CH).

Table 1: Representative NMR Data for this compound and Related Compounds

| Compound | Spectroscopy Type | Solvent | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|---|

| This compound-1-oxide | ¹H NMR | Not Specified | 8.5–9.0 (s, 2H) | |

| This compound-1-oxide | ¹³C NMR | Not Specified | ~140 (C-N-O), ~150 (C-NO₂) | |

| 2,6-dibromo pyridin-4-yl-N-nitroamine | ¹H NMR | CDCl₃ | 8.45 (s, 2H), 6.20 (br s, 1H) | |

| 2,6-dibromo pyridin-4-yl-N-nitroamine | ¹³C NMR | CDCl₃ | 152.1 (C-Br), 144.3 (C-NO₂), 122.8 (CH) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. The technique also provides valuable information about the molecule's structure through analysis of its fragmentation patterns.

The high-resolution mass spectrum (HRMS) will show a molecular ion peak corresponding to the exact mass of the compound (C₅H₂Br₂N₂O₂), which is calculated to be 281.84625 Da. nih.gov The presence of two bromine atoms is readily identified by the characteristic isotopic pattern of the molecular ion peak, with relative intensities corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation of this compound under mass spectrometric conditions would be expected to involve the loss of the nitro group (NO₂, 46 Da) and bromine atoms (Br, 79.9 and 81.9 Da). For example, in the mass spectrum of the related compound 2,6-dibromopyridine (B144722), the molecular ion is observed at m/z 237, and a major fragment is seen at m/z 156, corresponding to the loss of a bromine atom. semanticscholar.org

Table 2: Key Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| This compound | Not Specified | 281.8 (calculated) | Loss of NO₂ (46 Da), Loss of Br (79.9/81.9 Da) | nih.gov |

| 2,6-Dibromopyridine | EI | 237 | 156, 158 | semanticscholar.org |

| 3,5-Dibromo-4-nitropyridine-n-oxide | Not Specified | 297.89 | Loss of Br, Loss of NO₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. utdallas.edu For this compound, these methods confirm the presence of the nitro group and the aromatic pyridine ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the nitro group. Strong asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1500–1570 cm⁻¹ and 1300–1370 cm⁻¹, respectively. doi.org For instance, in the related compound 2,6-dibromo-4-nitroaniline, a strong IR band at 1603 cm⁻¹ is assigned to the asymmetric NO₂ stretch. doi.org The spectrum will also show absorptions corresponding to the C-Br stretching vibrations and the characteristic vibrations of the pyridine ring. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The symmetric stretching vibration of the nitro group is often strong in the Raman spectrum. In 2,6-dibromo-4-nitroaniline, the NO₂ symmetric stretching vibrations are observed at 1395 and 1350 cm⁻¹ in the IR spectrum and 1397 and 1361 cm⁻¹ in the Raman spectrum. doi.org The vibrations of the pyridine ring will also be active in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical IR Range (cm⁻¹) | Typical Raman Range (cm⁻¹) | Reference |

|---|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500–1570 | - | doi.org |

| Nitro (NO₂) | Symmetric Stretch | 1300–1370 | 1300–1370 | doi.org |

| Pyridine Ring | Ring Vibrations | 1450-1600 | - | libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. fiveable.me The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. libretexts.org

The presence of the nitro group, a strong chromophore, and the conjugated pyridine system leads to absorption in the UV region. The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are generally less intense and occur at longer wavelengths. libretexts.org

For example, a derivative, compound 3, synthesized from this compound, exhibits absorption maxima (λmax) at 297 nm and 379 nm in DMSO. rsc.org In another related compound, 3,5-dibromo-4-nitropyridine-n-oxide, a π→π* transition is observed at approximately 280 nm, and an n→π* transition is seen near 350 nm. The position and intensity of these absorption bands are sensitive to the solvent and the electronic nature of the substituents on the pyridine ring.

Table 4: UV-Vis Absorption Data for Compounds Related to this compound

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Compound 3 (derivative) | DMSO | 297, 379 | Not specified | rsc.org |

| 3,5-Dibromo-4-nitropyridine-n-oxide | Not Specified | ~280 | π→π | |

| 3,5-Dibromo-4-nitropyridine-n-oxide | Not Specified | ~350 | n→π |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. A DFT study of 2,6-dibromo-4-nitropyridine would provide valuable information about its fundamental chemical nature.

Such a study would typically involve the calculation of various molecular properties and reactivity descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Other important parameters that would be calculated include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors help in predicting the reactive sites of the molecule for nucleophilic and electrophilic attacks. For this compound, with its electron-withdrawing nitro group and bromine atoms, DFT calculations would likely reveal a significant electrophilic character. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-deficient regions (prone to nucleophilic attack) and electron-rich regions.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Symbol | Hypothetical Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.50 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.20 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.30 | Chemical reactivity and stability |

| Ionization Potential | I | 8.50 | Ease of electron removal |

| Electron Affinity | A | 3.20 | Ease of electron addition |

| Electronegativity | χ | 5.85 | Electron-attracting tendency |

| Chemical Hardness | η | 2.65 | Resistance to charge transfer |

| Chemical Softness | S | 0.38 | Ease of charge transfer |

| Electrophilicity Index | ω | 6.48 | Propensity to accept electrons |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT data for this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations would be particularly useful for understanding its interactions with other molecules, such as solvents or biological macromolecules.

A key aspect of an MD study would be the conformational analysis . While the pyridine (B92270) ring itself is planar, the nitro group can exhibit some rotational freedom. MD simulations could explore the preferred orientation of the nitro group relative to the pyridine ring and the energetic barriers associated with its rotation.

Furthermore, MD simulations are invaluable for studying intermolecular interactions . By simulating this compound in a solvent, one could analyze the formation and dynamics of hydrogen bonds, halogen bonds (involving the bromine atoms), and other non-covalent interactions. In a biological context, MD simulations could be used to model the interaction of this compound with a protein's active site, providing insights into its potential as a drug candidate. The simulations would reveal key binding poses, interaction energies, and the stability of the molecule within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for derivatives of this compound, a set of analogues with varying substituents would need to be synthesized and their biological activities (e.g., enzyme inhibition, cytotoxicity) experimentally determined.

The next step would involve calculating a range of molecular descriptors for each derivative. These descriptors can be categorized as:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices that describe the branching of the molecular structure.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model would have high predictive power, allowing for the estimation of the biological activity of new, unsynthesized derivatives.

For derivatives of this compound, a QSAR study could elucidate the influence of different substituents on its activity. For instance, it could reveal whether electron-donating or electron-withdrawing groups at specific positions on the pyridine ring enhance or diminish the desired biological effect. This information would be crucial for the rational design of more potent and selective compounds.

Applications in Advanced Organic Synthesis

Reagent in Multi-Step Synthetic Pathways

2,6-Dibromo-4-nitropyridine serves as a crucial reagent in numerous multi-step synthetic sequences, enabling the construction of complex molecular architectures. chemimpex.comottokemi.com Its utility stems from the differential reactivity of its functional groups, which allows for selective transformations. The bromine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution, while the nitro group at the 4 position can be reduced to an amino group, providing a handle for further functionalization. acs.org

The compound's ability to participate in various chemical reactions makes it an asset in research and industrial applications, paving the way for innovation in chemical synthesis. chemimpex.com It is frequently employed as a starting material or key intermediate where precise control over substitution patterns is essential. For instance, research has demonstrated its use in the regioselective synthesis of unsymmetrical 2,4,6-trisubstituted aminopyridines, a process that involves a sequence of controlled amination and reduction steps. researchgate.net

Table 1: Key Reactions in Multi-Step Synthesis

| Reaction Type | Role of this compound | Resulting Transformation |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Electrophilic pyridine (B92270) core | Displacement of one or both bromine atoms by various nucleophiles (e.g., amines, alkoxides). acs.org |

| Reduction | Nitro group carrier | Conversion of the nitro group to an amine (e.g., using iron powder in acetic acid). google.com |

Building Block for Complex Heterocyclic Compounds

The structure of this compound makes it an ideal building block for the synthesis of a wide array of complex heterocyclic compounds. lookchem.cn Heterocycles are fundamental components in many biologically active molecules and functional materials. lookchem.cn The reactivity of this pyridine derivative allows for the systematic construction of more elaborate fused and substituted heterocyclic systems. chemimpex.com

Its application as a foundational molecule is evident in the preparation of various substituted pyridine derivatives through sequential, controlled reactions. For example, it is a documented starting material for the regioselective synthesis of various 2,4,6-trisubstituted pyridines. researchgate.net The ability to introduce different substituents at three specific points on the pyridine ring provides a pathway to a diverse library of complex molecules. researchgate.net

Precursor for Advanced Pharmaceutical Intermediates

In the realm of medicinal chemistry and pharmaceutical development, this compound is a significant precursor for advanced pharmaceutical intermediates. chemimpex.comlookchem.com These intermediates are essential components in the synthesis of active pharmaceutical ingredients (APIs). msesupplies.com The compound's structure is embedded within novel molecules designed for therapeutic applications, including potential anti-cancer and antimicrobial agents. chemimpex.com

One notable application is in the synthesis of immune response modifiers that act as agonists for Toll-Like Receptors (TLRs), which have potential uses in treating infectious diseases and cancer. google.com A patent describes a synthetic scheme where this compound 1-oxide is reduced to 4-amino-2,6-dibromopyridine, a key intermediate in the creation of these novel pharmaceuticals. google.com This highlights the compound's role in accessing complex molecular scaffolds for drug discovery. chemimpex.comlookchem.comsigmaaldrich.combldpharm.com

Table 2: Pharmaceutical Applications

| Therapeutic Area | Role of this compound | Example Intermediate Class |

|---|---|---|

| Oncology | Precursor for anti-cancer agents. chemimpex.com | Substituted aminopyridines. google.com |

| Infectious Diseases | Intermediate for antimicrobial substances. chemimpex.com | Diarylpyridinamines (DAPAs). nih.gov |

Role in Agrochemical Development

The utility of this compound extends to the field of agrochemical development, where it serves as a key building block for creating new pesticides and herbicides. chemimpex.com The pyridine ring is a common feature in many successful agrochemicals, and this compound provides a versatile platform for synthesizing derivatives with potential crop protection properties. chemimpex.combldpharm.comguidechem.com Its role as an intermediate allows for the creation of a wide range of compounds that can be screened for pesticidal and herbicidal activity. lookchem.cn

Contributions to Material Science and Novel Material Development

In material science, this compound is explored for its potential in creating novel materials with unique properties. chemimpex.com Its applications include the development of functional materials such as dyes and pigments, where its stability and chromophoric characteristics can be exploited. chemimpex.com

Furthermore, it serves as a monomer or cross-linking agent in the synthesis of advanced polymers. Researchers are investigating its use in creating polymers with enhanced thermal and chemical stability, which are desirable for high-performance applications. chemimpex.com The presence of bromine and nitro groups provides sites for polymerization and modification, allowing for the tailoring of material properties. chemimpex.comlookchem.cn

Biological Activity and Medicinal Chemistry Research

Antitumor and Anticancer Potentials of Derivatives

Derivatives of 2,6-dibromo-4-nitropyridine have been investigated as intermediates and as active molecules in the pursuit of new anticancer agents. chemimpex.com The strategic placement of bromo and nitro substituents creates a highly electrophilic aromatic system, facilitating the synthesis of complex molecules designed to interact with biological targets relevant to cancer.

Notably, the N-oxide derivative, this compound N-oxide (DBNPO), has demonstrated selective cytotoxicity against cancer cells while exhibiting lower toxicity towards non-cancerous fibroblasts, highlighting its potential as a targeted therapeutic agent. Research into other substituted pyridine (B92270) N-oxides has further substantiated the anticancer potential of this class of compounds. nih.gov For instance, a series of novel 2-(pyridylvinyl)chromen-4-ones and their pyridine N-oxide analogs were synthesized and evaluated against human non-small-cell lung cancer cells (A549). nih.gov Two compounds from this series showed inhibitory effects comparable to the standard anticancer drug 5-fluorouracil (B62378) without toxicity to normal cells. nih.gov Similarly, studies on 4-hydroxy-3-nitropyridine (B47278) N-oxide have shown significant antiproliferative effects against breast (MCF-7) and colon (HCT116) cancer cell lines, with low IC50 values indicating high cytotoxicity at minimal concentrations.

The development of nitropyridine-based compounds as potent anticancer agents is an active area of research. nih.gov For example, nitropyridine-linked 4-arylidenethiazolidin-4-ones, synthesized from 2-amino-5-nitropyridine, have been identified as potential anticancer agents. nih.gov The versatility of the nitropyridine scaffold allows for structural modifications aimed at enhancing potency and selectivity against various cancer types. researchgate.net

| Compound/Derivative Class | Cancer Cell Line | Key Finding | Reference |

|---|---|---|---|

| This compound N-oxide (DBNPO) | Not specified | Exhibited selective cytotoxicity towards cancer cells over non-cancerous fibroblasts. | |

| 2-(Pyridylvinyl)chromen-4-ones and their N-oxides | A549 (Human non-small-cell lung cancer) | Compounds 18 and 8a showed inhibitory effects comparable to 5-fluorouracil. | nih.gov |

| 4-Hydroxy-3-nitropyridine N-oxide | MCF-7 (Breast cancer), HCT116 (Colon cancer) | Demonstrated significant antiproliferative activity with low IC50 values. | |

| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | Not specified | Synthesized and identified as potent anticancer agents. | nih.gov |

Antimicrobial Efficacy and Antibacterial Applications

The this compound framework is a key intermediate in the synthesis of compounds with antimicrobial properties. chemimpex.com Research has shown that derivatives, particularly N-oxides, possess notable antibacterial activity.

Experiments with this compound N-oxide (DBNPO) have demonstrated its effectiveness in inhibiting the growth of Pseudomonas aeruginosa, a pathogen commonly associated with infections. The broader class of nitropyridine N-oxides has also been recognized for its antimicrobial and antifungal properties. guidechem.com For example, 4-nitropyridine-N-oxide is known to be a quorum sensing inhibitor in P. aeruginosa. acs.org Quorum sensing is a cell-to-cell communication process critical for the pathogenicity and biofilm formation in many Gram-negative bacteria, and its inhibition can attenuate their virulence. acs.org

Studies on various substituted pyridine N-oxide derivatives confirm their potential as antimicrobial agents. Research on 4-hydroxy-3-nitropyridine N-oxide has shown it to be selectively active against Gram-positive bacteria. Furthermore, metal complexes incorporating nitropyridine-containing ligands have exhibited antimicrobial activity against bacteria such as S. aureus, B. subtilis, and P. aeruginosa. mdpi.com The structural diversity of these derivatives allows for the fine-tuning of their antimicrobial spectrum and efficacy.

| Compound/Derivative | Microorganism | Observed Effect | Reference |

|---|---|---|---|

| This compound N-oxide (DBNPO) | Pseudomonas aeruginosa | Effectively inhibited growth. | |

| 4-Nitropyridine-N-oxide | Pseudomonas aeruginosa | Acts as a quorum sensing inhibitor. | acs.org |

| 4-Hydroxy-3-nitropyridine N-oxide | Gram-positive bacteria | Exhibited selective antibacterial activity. | |

| Cu(II), Zn(II), and Ni(II) complexes with 2-methoxy-4-chromanones (from 2-amino-5-nitropyridine) | S. aureus, B. subtilis, P. aeruginosa | Demonstrated antimicrobial activity. | mdpi.com |

Antiviral Investigations

Pyridine N-oxide derivatives have emerged as a notable class of compounds in antiviral research, particularly in the context of HIV. nih.gov These compounds can exhibit multiple mechanisms of action against the virus. nih.gov Some members of this class act exclusively as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical enzyme for HIV-1 replication. nih.gov Others have been found to act at a post-integrational step, affecting HIV gene expression. nih.gov

Investigations into nitropyridine-N-oxide derivatives have also suggested their potential as antiviral agents against various strains of the SARS coronavirus. nih.gov Furthermore, the core nitropyridine structure has been utilized as a precursor in the synthesis of azaindole hydroxamic acids, which are potent inhibitors of HIV-1. mdpi.com This highlights the versatility of the this compound scaffold and its derivatives in generating molecules with diverse antiviral capabilities.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological activity of this compound derivatives is intrinsically linked to their molecular structure. SAR studies aim to understand how modifications to the chemical scaffold influence efficacy and selectivity.

The N-oxide Group: The presence of the N-oxide functionality significantly impacts the electronic properties and reactivity of the pyridine ring. It enhances the electrophilic nature of the molecule, making it more susceptible to nucleophilic attack, which is a key feature in the synthesis of diverse derivatives. The N-oxide group also increases the molecule's polarity and hydrogen-bonding capacity, which can influence interactions with biological targets. acs.orgresearchgate.net

The Nitro Group: The nitro group at the 4-position is a strong electron-withdrawing group, which further activates the pyridine ring. Its presence is often crucial for the observed biological activity, as it can undergo reduction in biological systems to form reactive intermediates capable of interacting with cellular components.

The Bromo Substituents: The bromine atoms at the 2 and 6 positions contribute to the molecule's reactivity profile and can participate in halogen bonding. This type of interaction can enhance the binding affinity of the derivative to specific proteins or enzymes, thereby modulating their activity. The substitution of these bromine atoms with other functional groups is a common strategy for creating libraries of compounds with varied biological activities.

SAR studies on related compounds, such as 3-substituted 2,6-dichloropyridines, have shown that the steric properties of substituents on the pyridine ring can direct the regioselectivity of reactions, influencing which derivatives are formed. gu.se This control over synthesis is vital for targeted drug design.

Mechanism of Action Studies at the Molecular Level

Understanding the mechanism of action at the molecular level is crucial for the rational design of more effective therapeutic agents. For derivatives of this compound, several mechanisms have been proposed based on their chemical structure.

The biological activity of this compound N-oxide (DBNPO) is largely attributed to its high oxidizing properties. It can engage in electron transfer reactions, leading to the formation of reactive intermediates that interact with molecular targets. The electrophilic character of the molecule, enhanced by the nitro and N-oxide groups, allows it to interact with biological nucleophiles, potentially leading to cellular damage or the modulation of signaling pathways.

In the context of antimicrobial activity, the mechanism for 4-nitropyridine-N-oxide against P. aeruginosa is thought to involve the inhibition of the quorum-sensing system, likely through binding to the LasR receptor. acs.org For DBNPO, it is suggested that its structure allows for interaction with microbial cell membranes, increasing their permeability and leading to cell death.

Regarding antiviral activity, certain pyridine N-oxide derivatives function by directly inhibiting the enzymatic activity of HIV-1 reverse transcriptase. nih.gov Others interfere with the viral life cycle at a later stage by modulating HIV gene expression. nih.gov For anticancer applications, the antiproliferative activity of compounds like 4-hydroxy-3-nitropyridine N-oxide may be linked to their ability to induce oxidative stress within tumor cells.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Transformations

The inherent reactivity of 2,6-dibromo-4-nitropyridine, characterized by its electron-deficient pyridine (B92270) ring, makes it a prime candidate for a variety of catalytic transformations. Future research is expected to focus on the development of novel catalytic systems that can selectively functionalize the C-Br and C-NO2 bonds, as well as the pyridine nitrogen. This will enable the synthesis of a diverse array of substituted pyridines with tailored electronic and steric properties.

Key areas of exploration will likely include:

Cross-Coupling Reactions: While Suzuki-Miyaura coupling has been utilized, further exploration of other cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig amination, will be crucial. smolecule.com The development of highly active and selective catalysts, including those based on palladium, copper, and nickel, will be instrumental in achieving these transformations efficiently.

C-H Activation: Direct functionalization of the C-H bonds of the pyridine ring represents a highly atom-economical approach to creating new derivatives. Research into transition-metal catalyzed C-H activation methodologies will open new avenues for the synthesis of complex pyridine-based molecules.

Asymmetric Catalysis: The synthesis of chiral pyridine derivatives is of great importance in medicinal chemistry and materials science. Future efforts will likely focus on the development of enantioselective catalytic methods for the functionalization of this compound, leading to the production of single-enantiomer products.

Sustainable Synthesis and Process Intensification

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing more sustainable and efficient synthetic routes to this compound and its derivatives. This involves minimizing waste, reducing energy consumption, and utilizing safer reagents and solvents.

Promising research directions include:

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production methods.

Alternative Solvents: The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, will be explored to reduce the environmental impact of the synthesis. Solvent-free reaction conditions, where possible, will also be a key area of investigation. rsc.org

Catalyst Recovery and Reuse: The development of heterogeneous catalysts or catalyst systems that allow for easy separation and recycling will be critical for improving the economic and environmental viability of the synthesis. smolecule.com

Advanced Functional Material Applications

The unique electronic properties of this compound, arising from the presence of two bromine atoms and a nitro group, make it an attractive building block for the creation of advanced functional materials. chemimpex.com Its ability to participate in a variety of chemical transformations allows for the tuning of its optical and electronic properties. chemimpex.com

Future research in this area may focus on:

Organic Electronics: The incorporation of this compound derivatives into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) could lead to the development of new materials with enhanced performance.

Sensors: The electron-deficient nature of the pyridine ring makes it a potential platform for the development of chemical sensors. Functionalization with specific recognition units could lead to sensors capable of detecting a variety of analytes.

Nonlinear Optical Materials: The high degree of conjugation and the presence of electron-withdrawing and electron-donating groups in its derivatives could result in materials with significant nonlinear optical properties, which are of interest for applications in telecommunications and optical computing.

Targeted Therapeutic Development and Drug Discovery

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of biologically active compounds. chemimpex.combenthamscience.com Its potential as an intermediate in the development of anticancer and antimicrobial agents has been recognized. chemimpex.com

Future research in this domain will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting derivatives will be crucial for identifying lead compounds with improved potency and selectivity.

Target Identification: Elucidating the specific molecular targets of biologically active derivatives will provide a deeper understanding of their mechanism of action and guide further drug development efforts.

PROTACs and Targeted Protein Degradation: The development of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), that can recruit specific proteins for degradation is a rapidly emerging area in drug discovery. nih.gov The this compound core could serve as a versatile platform for the design and synthesis of novel PROTACs.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. benthamscience.comnih.gov These powerful tools can be employed to accelerate the discovery of new reactions, optimize reaction conditions, and predict the properties of novel compounds.

In the context of this compound, AI and ML can be utilized for:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules derived from this compound. acs.org

Reaction Optimization: ML algorithms can be trained on experimental data to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given transformation, thereby reducing the number of experiments required.

Predictive Modeling: AI models can be developed to predict the biological activity and physicochemical properties of virtual libraries of this compound derivatives, enabling the prioritization of compounds for synthesis and testing. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2,6-Dibromo-4-nitropyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis often involves halogenation or coupling reactions. For example, in Sonogashira coupling, this compound reacts with alkynes using catalysts like copper iodide (CuI) and triphenylphosphine (PPh₃) in anhydrous conditions. Optimization includes adjusting catalyst loading (e.g., 0.02 equiv. CuI, 0.05 equiv. PPh₃), solvent choice (e.g., dry THF), and reaction time under reflux. Post-synthesis purification via column chromatography is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound, and what spectral features should researchers prioritize?

- Methodological Answer : Key techniques include:

- NMR : H NMR shows absence of aromatic protons (due to Br and NO₂ groups), while C NMR highlights deshielded carbons adjacent to electronegative substituents.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 281.89 (CHBrNO) .

- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm) and C-Br stretches (~600 cm).

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : The nitro group at the 4-position activates the pyridine ring toward SNAr by increasing the electrophilicity of adjacent positions. Researchers should design experiments to test substitution at the 2- and 6-positions (Br sites) using nucleophiles like amines or alkoxides. Kinetic studies under varying temperatures and solvents (e.g., DMF or DMSO) can reveal rate dependencies .

Advanced Research Questions

Q. What computational tools and parameters are recommended to model the electronic structure of this compound and predict its reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can map frontier molecular orbitals (FMOs) to identify reactive sites. Key parameters include:

- Basis sets (e.g., B3LYP/6-311+G(d,p)) for halogen and nitro groups.

- Solvent effects (PCM model) to simulate reaction environments.

- Transition-state analysis for coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can researchers resolve contradictions in crystallographic data when analyzing derivatives of this compound?

- Methodological Answer : Use the Mercury CSD software to compare packing patterns and intermolecular interactions. Key steps:

- Validate unit cell parameters against high-resolution data.

- Analyze hydrogen bonding or π-stacking using the Materials Module.

- Cross-reference with databases (e.g., Cambridge Structural Database) to identify outliers or twinning effects .

Q. What experimental design frameworks are suitable for studying substituent effects on the catalytic activity of this compound in metal-mediated reactions?

- Methodological Answer : Apply the PICO framework to structure the study:

- Population : this compound derivatives with varying substituents (e.g., Br, CN, OMe).

- Intervention : Metal catalysts (e.g., Pd, Cu) and ligands.

- Comparison : Reactivity trends under identical conditions.

- Outcome : Yield, turnover frequency (TOF), and mechanistic insights from kinetic profiles .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives across studies?

- Methodological Answer : Conduct a systematic review of reaction parameters (e.g., solvent purity, catalyst aging, temperature gradients). Use statistical tools (e.g., ANOVA) to identify significant variables. Replicate experiments with controlled conditions and report confidence intervals .

Q. What strategies can mitigate spectral overlap challenges in characterizing this compound analogs using NMR?

- Methodological Answer : Employ advanced NMR techniques:

- 2D NMR (e.g., HSQC, HMBC) to resolve coupled spins.

- Dynamic Nuclear Polarization (DNP) for sensitivity enhancement in low-concentration samples.

- Deuterated solvents (e.g., DMSO-d) to minimize background interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.